molecular formula C7H15N B1294321 N,N-Diethylallylamine CAS No. 5666-17-1

N,N-Diethylallylamine

Cat. No.: B1294321
CAS No.: 5666-17-1
M. Wt: 113.2 g/mol
InChI Key: JWAJUTZQGZBKFS-UHFFFAOYSA-N
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Description

N,N-Diethylallylamine is an organic compound with the molecular formula C7H15N. It is a colorless to almost colorless clear liquid at room temperature. This compound is known for its high reactivity and is used in various chemical reactions and industrial applications. It is also referred to as N-Allyldiethylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylallylamine can be synthesized through the alkylation of diethylamine with allyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound undergoes substitution reactions with soft nucleophiles such as active methylene compounds and piperidine.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo such reactions under appropriate conditions given its amine functionality.

Common Reagents and Conditions:

    Nickel-based Catalysts: Used in substitution reactions to enhance reaction rates.

    Bases: Such as sodium hydroxide, used in the initial synthesis.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can vary. For example, reactions with active methylene compounds can yield substituted amines.

Scientific Research Applications

N,N-Diethylallylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.

    Biology and Medicine: While specific biological applications are less documented, amines like this compound are often explored for their potential in drug development and biochemical research.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of N,N-Diethylallylamine in chemical reactions involves its role as a nucleophile. The nitrogen atom in the amine group has a lone pair of electrons that can attack electrophilic centers in other molecules, facilitating substitution reactions. In biological systems, similar mechanisms may apply, where the compound interacts with various molecular targets through its nucleophilic properties.

Comparison with Similar Compounds

    N,N-Dimethylallylamine: Similar in structure but with methyl groups instead of ethyl groups.

    N-Allylmethylamine: Contains one methyl and one allyl group attached to the nitrogen atom.

Uniqueness: N,N-Diethylallylamine is unique due to its specific combination of ethyl and allyl groups, which confer distinct reactivity and physical properties. Compared to its dimethyl counterpart, it may exhibit different steric and electronic effects, influencing its behavior in chemical reactions.

Properties

IUPAC Name

N,N-diethylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAJUTZQGZBKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063973
Record name 2-Propen-1-amine, N,N-diethyl-
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Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5666-17-1
Record name N,N-Diethyl-2-propen-1-amine
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Record name 2-Propen-1-amine, N,N-diethyl-
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Record name 2-Propen-1-amine, N,N-diethyl-
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Record name 2-Propen-1-amine, N,N-diethyl-
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Record name N,N-Diethylallylamine
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Synthesis routes and methods

Procedure details

Diallyl diethyl ammonium bromide monomer was prepared as follows. To 160 grams (2.20 moles) of diethylamine in 100 milliliters of acetone was added 60.5 grams (0.5 mole) of allyl bromide. After several minutes, the solution became cloudy and white crystals of the byproduct diethyl dihydro ammonium bromide were formed in addition to allyl diethyl amine. The solution containing allyl diethyl amine was filtered and distilled under nitrogen at 112° C. to purify the material. Thereafter, the allyl diethyl amine was redissolved in 200 milliliters of acetone and more allyl bromide was slowly added. Crystals of the product, diallyl diethyl ammonium bromide, precipitated out immediately. The product was recovered by filtration, washed with several quantities of acetone, and dried under vacuum.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
diethyl dihydro ammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique reactivity does N,N-Diethylallylamine exhibit in the presence of palladium catalysts?

A1: this compound demonstrates interesting reactivity as a substrate in palladium-catalyzed allylation reactions. Research indicates that under a carbon dioxide atmosphere, palladium complexes can activate the allylic C-N bond in this compound, enabling it to act as an allylating agent for various nucleophiles. [, ] This includes reactions with active methylene compounds and even the amine itself, leading to allylation or disproportionation products. [, ]

Q2: How does carbon dioxide influence the palladium-catalyzed reactions involving this compound?

A2: Studies suggest that carbon dioxide plays a crucial role in facilitating the palladium-catalyzed activation of the C-N bond in this compound. [] While the exact mechanism is still under investigation, it is proposed that CO2 may interact with palladium intermediates, potentially forming transient η3-allylpalladium hydrogencarbonate species. [] These species could exhibit enhanced reactivity towards nucleophiles, explaining the observed acceleration of allylation reactions under a CO2 atmosphere.

Q3: Can you provide an example of this compound participating in a catalytic reaction other than palladium-catalyzed allylation?

A3: Yes, research has shown that this compound can undergo photoassisted catalytic double-bond migration in the presence of a hydridocobalt(I) complex, CoH[PPh(OEt)2]4, upon irradiation with a high-pressure Hg lamp. [] This reaction yields a mixture of (E)- and (Z)-1-diethylprop-1-en-1-amine, demonstrating the ability of this compound to engage in catalytic isomerization processes. []

Q4: Are there any studies investigating the stability of this compound under different conditions?

A4: One study explored the stability of this compound when reacted with a highly Lewis acidic borane, bis(pentafluorophenyl)borane ((C6F5)2BH). [] Interestingly, instead of forming a simple Lewis acid-base adduct, the reaction led to the formation of a seven-membered ring system through a dehydrogenative process. [] This highlights the potential for this compound to undergo unexpected reactions under specific conditions and with highly reactive reagents.

Q5: Has this compound been used in any polymerization reactions?

A5: Yes, research indicates that this compound can be incorporated into polymers. One study demonstrated the synthesis of a copolymer containing this compound and acrylic acid units, showcasing its potential use in creating materials with amphoteric properties. [] Another study utilized poly(this compound) in a photopolymerization reaction with methyl methacrylate, demonstrating its potential for graft polymerization applications. []

Q6: What analytical techniques have been employed to characterize this compound and its derivatives?

A6: Various analytical techniques have been used to characterize this compound and its reaction products. These include:

  • NMR spectroscopy: This technique provides valuable information about the structure and bonding within the molecule. [, ]
  • Single-crystal X-ray diffraction: This technique can determine the precise three-dimensional structure of crystalline compounds, as seen in the study investigating its reaction with a borane. []
  • Infrared spectroscopy: This method helps identify functional groups and characterize chemical bonds within the molecule. []
  • Thin-layer chromatography: This technique separates and analyzes mixtures, such as those obtained during photopolymerization reactions. []
  • Elemental analysis: This method determines the percentage composition of elements within a compound, confirming its identity and purity. [, ]

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